molecular formula C20H20ClN3O3 B281963 4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid

4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid

Numéro de catalogue B281963
Poids moléculaire: 385.8 g/mol
Clé InChI: FDFKXPFBYFJRLI-KTKRTIGZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, commonly known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. CP-122,288 has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease.

Mécanisme D'action

CP-122,288 exerts its pharmacological effects by selectively blocking the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. By blocking the D3 receptor, CP-122,288 reduces the activity of the mesolimbic dopamine pathway, which is associated with reward and motivation. This mechanism of action has been implicated in the potential therapeutic effects of CP-122,288 in addiction and schizophrenia.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in animal models of addiction. CP-122,288 has also been shown to improve cognitive function in animal models of schizophrenia. Additionally, CP-122,288 has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential therapeutic applications in this disorder.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CP-122,288 for laboratory experiments is its high selectivity for the dopamine D3 receptor, which allows for precise manipulation of this receptor subtype in preclinical studies. However, one limitation of CP-122,288 is its relatively low potency compared to other dopamine receptor antagonists, which may require higher doses to achieve desired effects. Additionally, CP-122,288 has limited solubility in aqueous solutions, which may limit its utility in certain experimental settings.

Orientations Futures

There are several potential future directions for research on CP-122,288. One area of interest is the potential therapeutic applications of CP-122,288 in addiction and schizophrenia. Further studies are needed to determine the optimal dosing and administration strategies for CP-122,288 in these disorders. Additionally, there is growing interest in the potential role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as depression and anxiety. Further research is needed to elucidate the mechanisms underlying these potential therapeutic effects of CP-122,288. Finally, there is a need for the development of more potent and selective dopamine D3 receptor antagonists that may have improved utility in laboratory experiments and potential therapeutic applications.

Méthodes De Synthèse

CP-122,288 can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-(4-aminophenyl)-2-butenoic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

CP-122,288 has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic effects in the treatment of addiction, schizophrenia, and Parkinson's disease. CP-122,288 has also been used as a tool to study the neurobiological mechanisms underlying reward and motivation, as well as the effects of drugs of abuse on the brain.

Propriétés

Formule moléculaire

C20H20ClN3O3

Poids moléculaire

385.8 g/mol

Nom IUPAC

(Z)-4-[4-[4-(4-chlorophenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C20H20ClN3O3/c21-15-1-5-17(6-2-15)23-11-13-24(14-12-23)18-7-3-16(4-8-18)22-19(25)9-10-20(26)27/h1-10H,11-14H2,(H,22,25)(H,26,27)/b10-9-

Clé InChI

FDFKXPFBYFJRLI-KTKRTIGZSA-N

SMILES isomérique

C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)C3=CC=C(C=C3)Cl

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC=C(C=C3)Cl

SMILES canonique

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.